molecular formula C11H23ClN2O2S B1427744 1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride CAS No. 1361113-42-9

1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

Cat. No.: B1427744
CAS No.: 1361113-42-9
M. Wt: 282.83 g/mol
InChI Key: YFNCFAMEWMQTAS-UHFFFAOYSA-N
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Description

1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride is a chemical compound with the molecular formula C11H23ClN2O2S . This specialized molecule features a bipiperidine scaffold—two linked piperidine rings—where one nitrogen is functionalized with a methanesulfonyl group, and the structure is presented as a hydrochloride salt to enhance stability and solubility in various research solvents. Compounds incorporating piperidine and methanesulfonyl (mesyl) groups are of significant interest in medicinal chemistry and drug discovery . The piperidine structure is a common pharmacophore found in molecules designed to interact with enzymes and receptors. The methanesulfonyl group can be critical for forming hydrogen bonds and impacting the molecule's electronic properties, which can influence binding affinity and selectivity . While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable intermediate or building block in organic synthesis. Researchers may employ it in the development of novel sulfonamide-based inhibitors, particularly for targeting enzymes like carbonic anhydrases, which are important in conditions such as cancer and glaucoma . This product is intended for research and analysis in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13-8-5-10(6-9-13)11-4-2-3-7-12-11;/h10-12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNCFAMEWMQTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bipiperidine Core Formation

  • Bipiperidine derivatives are commonly synthesized via nucleophilic substitution or reductive amination reactions involving piperidine precursors.
  • Literature on related piperidine compounds, such as 1-methylsulfonyl-4-piperidin-2-ylpiperidine, suggests stepwise construction using selective protection and coupling strategies to achieve the 2,4' linkage.
  • Example methods involve:
    • Reaction of 4-piperidone derivatives with piperidine under controlled conditions.
    • Use of catalysts or activating agents to promote coupling without over-alkylation.

Methanesulfonyl Group Introduction

  • Sulfonylation typically employs methanesulfonyl chloride (mesyl chloride) as the sulfonyl donor.
  • The reaction is conducted under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl formed.
  • The sulfonylation targets the nitrogen atom at the 1' position of the bipiperidine.
  • Reaction parameters:
    • Solvent: dichloromethane or similar inert solvents.
    • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
    • Reaction time: 1–3 hours until completion monitored by TLC or HPLC.

Hydrochloride Salt Formation

  • After sulfonylation, the free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl.
  • The salt formation improves crystallinity and handling.
  • Isolation by filtration or crystallization from appropriate solvents (e.g., ethanol/ether mixtures).

Purification and Characterization

  • Crude products are purified by recrystallization or column chromatography.
  • Chromatographic eluents often include mixtures of methanol, dichloromethane, and triethylamine for optimal separation.
  • Characterization techniques:
    • Melting point determination.
    • FTIR spectroscopy to confirm sulfonyl group presence.
    • 1H NMR and HRMS for structural confirmation.
    • Purity assessment by HPLC.

Representative Data Table for Preparation Parameters

Step Reagents/Conditions Molar Ratios (Example) Temperature Time Yield (%) Notes
Bipiperidine synthesis Piperidine derivatives, coupling agents 1:1 Room temp 1–3 hours 70–80 Controlled to avoid over-alkylation
Methanesulfonylation Methanesulfonyl chloride, triethylamine 1:1 0–25°C 1–3 hours 75–85 Base neutralizes HCl; solvent dichloromethane
Hydrochloride salt formation HCl gas or aqueous HCl Excess Room temp 30 min–1 hour Quantitative Salt improves stability and crystallinity

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Direct sulfonylation of bipiperidine Straightforward, high yield, mild conditions Requires careful control to avoid side reactions
Stepwise assembly then sulfonylation Greater control over substitution pattern Longer synthesis time, more purification steps
Salt formation post-sulfonylation Enhances compound stability and handling Additional step, requires acid handling precautions

Research Findings and Optimization Notes

  • Optimal molar ratios and reaction times are critical for maximizing yield and purity.
  • Use of anhydrous conditions and inert atmosphere can improve sulfonylation efficiency.
  • Purification by column chromatography with methanol/dichloromethane/triethylamine mixtures provides high purity products.
  • Structural confirmation by combined spectroscopic methods ensures correct substitution and salt formation.
  • Industrial scale-up considerations include solvent recovery and minimizing hazardous waste.

Chemical Reactions Analysis

1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1’-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between 1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride and related bipiperidinyl derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Use Source(s)
This compound C₁₁H₂₃ClN₂O₂S 283 Methanesulfonyl, hydrochloride Research chemical; potential antiproliferative applications (inferred from structural analogs)
Ancriviroc C₂₈H₃₇BrN₄O₃ 557.52 Bromophenyl, methanimine, pyridinyl Antiviral (CCR5 antagonist); autoimmune therapy
Bipiperidinyl-CBD Derivatives (Compounds 22, 34) Not fully specified ~500–600 (estimated) Bipiperidinyl linked to cannabidiol (CBD) Antiproliferative in melanoma cells (IC₅₀: 3.1–8.5 µM)
4-Methyl-[1,4']bipiperidinyl C₁₁H₂₀N₂ 180.30 Methyl group Intermediate in organic synthesis
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Hydrochloride C₂₈H₃₃N₃O₂•HCl 480.05 Benzyl-methylamine, biphenyl-carbamate Pharmaceutical intermediate (structure suggests CNS or receptor-targeting potential)

Structural and Functional Insights

Methanesulfonyl vs. Other Substituents
  • The methanesulfonyl group in the target compound distinguishes it from analogs like 4-Methyl-[1,4']bipiperidinyl, which lacks electronegative substituents. Sulfonyl groups enhance solubility and may act as hydrogen bond acceptors, improving target binding in drug candidates .
  • In contrast, Ancriviroc incorporates a bromophenyl group and a pyridinyl moiety, contributing to its antiviral activity via CCR5 receptor antagonism .
Physicochemical Properties
  • The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability in drug development . Analogous compounds without ionic groups (e.g., 4-Methyl-[1,4']bipiperidinyl) are more lipophilic, favoring applications in organic synthesis .

Research Implications and Gaps

  • Antiproliferative Potential: The enhanced cytotoxicity of bipiperidinyl-CBD derivatives warrants further investigation into whether this compound exhibits similar mechanisms (e.g., apoptosis or ferroptosis induction).
  • Synthetic Utility : The methanesulfonyl group’s reactivity could position this compound as a key intermediate for synthesizing sulfonamide-based therapeutics .
  • Data Limitations : Physical properties (e.g., melting point, density) and detailed pharmacokinetic data for the target compound are absent in current literature, highlighting areas for future study .

Biological Activity

1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride (CAS Number: 1361113-42-9) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound possesses a bipiperidine core, which is modified by a methanesulfonyl group, contributing to its unique properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C14H25ClN2O2S
  • Molecular Weight : 327.87 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methanesulfonyl group acts as a reactive site that can form covalent bonds with target proteins, potentially modulating their activity. This interaction can influence various cellular processes, including enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity is limited.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 µg/mL
Escherichia coli3.12 µg/mL
Pseudomonas aeruginosa6.25 µg/mL

Anticancer Activity

The compound has been explored for its potential anticancer effects. Similar bipiperidine derivatives have shown promise in inhibiting cancer cell proliferation, particularly against multidrug-resistant (MDR) cancer cells.

  • Lead Compound : A derivative demonstrated submicromolar potency against MDR cancer cell lines.
  • Mechanism : Induces apoptosis through disruption of calcium homeostasis and antagonism of antiapoptotic proteins like Bcl-2.

Study 1: Selectivity and Reactivity

A study investigated the selectivity of related sulfone compounds in blocking thiol groups in proteins. The findings indicated that derivatives of methanesulfonyl compounds could effectively react with reduced protein thiols while exhibiting minimal cross-reactivity with oxidized forms, suggesting their utility in biological research for studying redox mechanisms .

Study 2: Interaction with Biological Targets

Another research effort focused on the interaction of similar compounds with key enzymes involved in metabolic pathways. The study highlighted that modifications at specific positions on the bipiperidine structure could significantly enhance binding affinity and selectivity towards target enzymes, paving the way for drug development targeting metabolic disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other methanesulfonyl-bipiperidine derivatives:

CompoundBiological Activity
1'-Methanesulfonyl-[2,3']bipiperidinylhydrochlorideModerate antimicrobial activity
1'-Methanesulfonyl-[2,5']bipiperidinylhydrochlorideAnticancer potential
1'-Methanesulfonyl-[3,4']bipiperidinylhydrochlorideLimited data available

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 2
1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

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